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molecular formula C12H19N3O3 B8279282 1-(1-Methylethyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylic acid

1-(1-Methylethyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B8279282
M. Wt: 253.30 g/mol
InChI Key: ISZLXMIXYYSWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

1,1-Dimethylethyl 1-(1-methylethyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylate (628 mg) was dissolved in 1,4-dioxane (2 ml). 4M Hydrogen chloride in 1,4 dioxane (5 ml) was added and the mixture was stirred at RT under nitrogen. After 24 h further 4M hydrogen chloride in 1,4 dioxane (3 ml) was added and the mixture was stirred at RT for 72 h. One drop of water was added and the mixture was stirred at RT for 24 h. The solvent was removed in vacuo, toluene (20 ml) was added and removed in vacuo to give a white solid. The solid was dried in a vacuum oven over-night to give the title compound (513 mg) as a white solid.
Name
1,1-Dimethylethyl 1-(1-methylethyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylate
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[C:8]([C:9]([O:11]C(C)(C)C)=[O:10])=[CH:7][C:6]([CH2:16][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[N:5]1)[CH3:3].Cl>O1CCOCC1.O>[CH3:3][CH:2]([N:4]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]([CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)=[N:5]1)[CH3:1]

Inputs

Step One
Name
1,1-Dimethylethyl 1-(1-methylethyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylate
Quantity
628 mg
Type
reactant
Smiles
CC(C)N1N=C(C=C1C(=O)OC(C)(C)C)CN1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 72 h
Duration
72 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, toluene (20 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven over-night

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1N=C(C=C1C(=O)O)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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